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Compound of Interest

Compound Name: 3-Chloro-7-fluoroquinolin-4-amine

CAS No.: 1210325-99-7

Cat. No.: B596114 Get Quote

Executive Summary & Chemical Identity
3-Chloro-7-fluoroquinolin-4-amine is a specialized heterocyclic building block belonging to

the 4-aminoquinoline family. While structurally related to the 4-aminoquinoline antimalarial

scaffold (e.g., Chloroquine), the specific C3-chloro and C7-fluoro substitution pattern makes it a

distinct intermediate in the development of kinase inhibitors and advanced antiparasitic agents.

Critical Distinction: Researchers must distinguish this compound from the commercially

ubiquitous quinazoline analog, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

(CAS 162012-67-1), which is a key intermediate for EGFR inhibitors like Afatinib. The

compound detailed here contains a quinoline core (1 nitrogen) rather than a quinazoline core (2

nitrogens).
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Property Data

Chemical Name 3-Chloro-7-fluoroquinolin-4-amine

CAS Number 1210325-99-7

Synonyms
4-Amino-3-chloro-7-fluoroquinoline; 3-Chloro-7-

fluoro-4-quinolinamine

Molecular Formula C₉H₆ClFN₂

Molecular Weight 196.61 g/mol

Core Scaffold Quinoline

Key Substituents

3-Cl (Electron-withdrawing/Steric), 7-F

(Metabolic blocking), 4-NH₂ (Nucleophilic/H-

bond donor)

Predicted pKa
~7.5 (Quinoline nitrogen), ~13.5 (Primary

amine)

Solubility
Soluble in DMSO, DMF; sparingly soluble in

water; soluble in lower alcohols (MeOH, EtOH)

Synthetic Methodology (Retrosynthetic Analysis)
The synthesis of 3,7-disubstituted-4-aminoquinolines typically follows a stepwise

functionalization of the quinoline core. The most robust protocol involves the construction of the

4-hydroxyquinoline scaffold followed by sequential halogenation and amination.

Reaction Scheme (Graphviz)
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Figure 1: Stepwise synthesis of 3-Chloro-7-fluoroquinolin-4-amine via the Gould-Jacobs

route and subsequent C3-chlorination/C4-amination.

Detailed Protocol
This protocol is derived from standard methodologies for 3-halo-4-aminoquinolines [1, 2].

Step 1: Scaffold Construction (Gould-Jacobs Reaction)
Condensation: React 3-fluoroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (1.0 eq)

at 110°C for 2 hours. Remove ethanol via distillation to drive the equilibrium.

Cyclization: Add the resulting enamine dropwise to boiling Dowtherm A (diphenyl

ether/biphenyl mixture) at 250°C. Stir for 30–60 minutes.

Workup: Cool to room temperature. Dilute with hexane to precipitate 7-fluoro-4-

hydroxyquinoline. Filter and wash with hexane.

Step 2: C3-Chlorination
Suspend 7-fluoro-4-hydroxyquinoline in glacial acetic acid.

Add N-chlorosuccinimide (NCS) (1.1 eq) or sulfuryl chloride (1.1 eq).

Heat to 60–80°C for 2–4 hours. The electrophilic aromatic substitution occurs preferentially

at the electron-rich C3 position of the 4-quinolone tautomer.
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Isolate: Pour into ice water; filter the precipitate to obtain 3-chloro-7-fluoro-4-

hydroxyquinoline.

Step 3: C4-Activation and Amination
Chlorination: Reflux the intermediate from Step 2 in neat POCl₃ (Phosphorus oxychloride) for

3 hours to convert the 4-OH to a 4-Cl leaving group. Evaporate excess POCl₃ and neutralize

with NaHCO₃ to isolate 3,4-dichloro-7-fluoroquinoline.

Amination: Dissolve the 3,4-dichloro intermediate in ethanolic ammonia (saturated) or use a

pressure vessel with liquid ammonia/methanol.

Heat at 100–120°C for 12–24 hours. The C4-chlorine is significantly more labile than the C3-

chlorine due to the activation by the quinoline nitrogen (SNAr mechanism), allowing selective

substitution.

Purification: Concentrate the solvent. Recrystallize from ethanol/water or purify via silica gel

chromatography (DCM/MeOH gradient).

Medicinal Chemistry Applications
The 3-Chloro-7-fluoroquinolin-4-amine scaffold is a high-value pharmacophore in two

primary therapeutic areas:

Kinase Inhibition (Type I/II Inhibitors)
The 4-aminoquinoline core mimics the adenine ring of ATP, allowing it to bind into the hinge

region of kinase enzymes.

Role of 3-Cl: The chlorine atom at C3 occupies the hydrophobic "gatekeeper" pocket or

solvent-front region, often improving potency and selectivity compared to the unsubstituted

analog.

Role of 7-F: Fluorine substitution at C7 blocks metabolic oxidation (a common clearance

pathway for quinolines) and modulates the pKa of the quinoline nitrogen, affecting solubility

and cell permeability.

Antimalarial & Antiparasitic Research
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While traditional antimalarials (Chloroquine) lack the 3-chloro group, modern resistance-

breaking agents often incorporate C3-halogens to alter the pi-stacking interactions with heme

(in malaria parasites) or to inhibit specific transporters.

Mechanism: The 4-amino group is essential for accumulation in the parasite's acidic food

vacuole. The 3-Cl/7-F pattern provides a novel lipophilic profile that may bypass Chloroquine

Resistance Transporter (PfCRT) mutations [3].

Analytical Characterization
To validate the identity of CAS 1210325-99-7, the following spectral signatures are expected:

Method Expected Signals

¹H NMR (DMSO-d₆)

δ 8.3–8.5 (s, 1H, H-2); δ 7.0–8.0 (m, 3H, H-5, H-

6, H-8); δ 6.5–7.5 (br s, 2H, NH₂). Note: The H-2

proton is a singlet due to C3 substitution.

LC-MS (ESI+)
[M+H]⁺ = 197.0/199.0 (Characteristic 3:1

Chlorine isotope pattern).

¹⁹F NMR
Single peak around -110 to -120 ppm (relative to

CFCl₃).

Safety and Handling (SDS Summary)
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Potentially toxic

if swallowed (Acute Tox. 4).

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is stable,

but salt forms (HCl) are hygroscopic.

PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust or

vapors during synthesis (especially POCl₃ steps).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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